molecular formula C19H20N8O B12174610 2-(1H-tetrazol-1-yl)-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]benzamide

2-(1H-tetrazol-1-yl)-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]benzamide

Cat. No.: B12174610
M. Wt: 376.4 g/mol
InChI Key: AYARDVRBGQJYPP-UHFFFAOYSA-N
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Description

2-(1H-tetrazol-1-yl)-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]benzamide is a complex organic compound that features both tetrazole and triazolopyridine moieties

Properties

Molecular Formula

C19H20N8O

Molecular Weight

376.4 g/mol

IUPAC Name

2-(tetrazol-1-yl)-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]benzamide

InChI

InChI=1S/C19H20N8O/c28-19(15-8-3-4-9-16(15)27-14-21-24-25-27)20-12-6-1-2-10-17-22-23-18-11-5-7-13-26(17)18/h3-5,7-9,11,13-14H,1-2,6,10,12H2,(H,20,28)

InChI Key

AYARDVRBGQJYPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCCCC2=NN=C3N2C=CC=C3)N4C=NN=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-tetrazol-1-yl)-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]benzamide typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include azides, nitriles, and various catalysts to facilitate the cyclization and coupling processes .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2-(1H-tetrazol-1-yl)-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds containing tetrazole and triazole rings exhibit significant anticancer properties. The unique interactions facilitated by the heterocyclic structures may inhibit specific cancer cell pathways. Studies have shown that similar compounds can induce apoptosis in various cancer cell lines, suggesting that this compound could be further investigated for its therapeutic potential against cancer .

2. Antimicrobial Properties
Compounds with tetrazole and triazole functionalities have demonstrated antimicrobial activity against a range of pathogens. The ability of these compounds to disrupt bacterial cell membranes or inhibit essential enzymes makes them promising candidates for developing new antibiotics .

3. Neurological Applications
There is emerging evidence that tetrazole derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders such as anxiety and depression. The interaction of this compound with specific receptors in the central nervous system could lead to the development of novel anxiolytics or antidepressants .

Pharmacological Studies

Several pharmacological studies have focused on the binding affinity and specificity of 2-(1H-tetrazol-1-yl)-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]benzamide to various biological targets. Techniques such as molecular docking simulations and in vitro assays are being employed to elucidate its mechanism of action .

Case Study: Binding Affinity Analysis

A recent study utilized computational methods to predict the binding affinity of this compound to several targets involved in cancer progression. The results indicated a high probability of interaction with protein kinases, which are critical in cell signaling pathways related to tumor growth .

Mechanism of Action

The mechanism of action of 2-(1H-tetrazol-1-yl)-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]benzamide involves its interaction with specific molecular targets and pathways. The tetrazole and triazolopyridine moieties can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. These interactions can modulate signaling pathways, inhibit enzyme activity, or alter cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-tetrazol-1-yl)-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]benzamide is unique due to its combination of tetrazole and triazolopyridine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

2-(1H-tetrazol-1-yl)-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]benzamide is a complex organic compound characterized by its unique combination of heterocyclic structures. This compound exhibits significant biological activity due to its interaction with various molecular targets, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of 2-(1H-tetrazol-1-yl)-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]benzamide is C19H20N8O, with a molecular weight of approximately 376.4 g/mol. The structure features a tetrazole ring and a triazole moiety linked to a benzamide, which enhances its potential for biological activity through multiple mechanisms.

Property Value
Molecular FormulaC19H20N8O
Molecular Weight376.4 g/mol
CAS Number1676081-83-6

Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors. The presence of heterocyclic rings facilitates hydrogen bonding and other non-covalent interactions, modulating the activity of these targets and impacting cellular signaling pathways.

Research indicates that the compound may exhibit inhibitory effects on specific pathways involved in disease processes. For instance:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation.
  • Receptor Modulation : It may act as an antagonist for certain receptors involved in neurotransmission and pain pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds with tetrazole and triazole structures. Notable findings include:

  • Antitumor Activity : Compounds with similar structures have shown promising antitumor effects against various cancer cell lines (e.g., A549, MCF-7) with IC50 values in the low micromolar range .
  • Multitarget Potential : Research utilizing computational predictions has suggested that compounds like 2-(1H-tetrazol-1-yl)-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]benzamide could exhibit multitarget biological activity with probabilities indicating significant analgesic and receptor antagonistic properties .
  • Synthesis and Characterization : The synthesis typically involves multiple steps starting from readily available precursors. Techniques such as NMR spectroscopy and X-ray diffraction are commonly used to confirm the identity and purity of synthesized compounds .

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